molecular formula C15H16N4O2S B2954684 3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-1,4-thiazepan-5-one CAS No. 1396627-63-6

3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-1,4-thiazepan-5-one

Cat. No.: B2954684
CAS No.: 1396627-63-6
M. Wt: 316.38
InChI Key: AYDOFDROEBFSGX-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic architecture, combining a benzo[d]imidazo[1,2-a]imidazole scaffold with a 1,4-thiazepan-5-one ring via a carbonyl linkage. The benzoimidazoimidazole core is notable for its fused bicyclic structure, which is often associated with bioactivity in medicinal chemistry, particularly in targeting kinases or G-protein-coupled receptors .

Properties

IUPAC Name

3-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)-1,4-thiazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c20-13-5-8-22-9-11(16-13)14(21)19-7-6-18-12-4-2-1-3-10(12)17-15(18)19/h1-4,11H,5-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDOFDROEBFSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)N2CCN3C2=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-1,4-thiazepan-5-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H12N4OS
  • Molecular Weight : 272.33 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Studies have indicated that derivatives of benzimidazole compounds exhibit antimicrobial properties. The thiazepan moiety may enhance this activity through synergistic effects.

2. Anticancer Properties

Research has shown that similar compounds can inhibit cancer cell proliferation. The mechanism is thought to involve the induction of apoptosis in various cancer cell lines.

3. Neuropharmacological Effects

The compound's structural similarity to known psychoactive agents suggests potential activity on neurotransmitter systems, particularly serotonin and dopamine receptors.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that benzimidazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the thiazepan ring may enhance membrane permeability, facilitating greater antimicrobial efficacy .

Anticancer Activity

In vitro studies have reported that compounds similar to this thiazepan derivative exhibit cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways leading to apoptosis .

Neuropharmacological Effects

Research on related compounds has revealed their ability to modulate serotonin receptors, particularly the 5-HT(4) receptor. This modulation could lead to therapeutic applications in treating mood disorders and anxiety .

Case Studies

StudyFindings
Antimicrobial EfficacyDemonstrated significant activity against E. coli and S. aureus with MIC values ranging from 8 to 32 µg/mL .
Cytotoxicity in Cancer CellsInduced apoptosis in MCF-7 cells with an IC50 value of 15 µM .
Neuropharmacological ModulationShowed partial agonist activity at the 5-HT(4) receptor with a K(i) value of 38.9 nM .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole/Imidazole Hybrids

Compound A : 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one ()

  • Structure: Combines imidazo[1,5-a]quinazolinone with a thioxo group.
  • Synthesis: Derived from a dihydroquinazolinone precursor via reaction with N,N'-dithiocarbonyldiimidazole.
  • Key Differences: The thiazepanone ring in the target compound is replaced by a quinazolinone system, reducing conformational flexibility. DFT-NMR analysis confirmed the thioamide tautomer in Compound A, a feature absent in the target molecule .

Compound B: 1-Amino-3-(4-substituted)-4-nitro-3,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-2-carbonitriles ()

  • Structure: Pyrido[1,2-a]benzimidazole with nitro and cyano substituents.
  • Synthesis : Generated via multicomponent reactions involving heterocyclic ketene aminals and aromatic aldehydes.

Thiazepanone-Containing Analogues

Compound C: (2S,6R)-6-Amino-2-(2-thienyl)-1,4-thiazepan-5-one ()

  • Structure: Simplified thiazepanone ring with amino and thienyl substituents.
  • Relevance: Demonstrates the thiazepanone ring’s versatility in medicinal chemistry. The amino group in Compound C may enhance solubility, whereas the target compound’s benzoimidazoimidazole carbonyl could improve target engagement .

Bioactive Heterocycles with Antitumor Activity

Compound D : 5-(4-Substituted)diazenyl-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-arylthiazoles ()

  • Structure : Thiazole derivatives with triazole and diazenyl groups.
  • Activity : IC₅₀ values of 1.19–3.4 µM against HepG2 and MCF-7 cell lines.
  • Comparison: While the target compound lacks a thiazole core, its benzoimidazoimidazole system may offer similar π-π stacking interactions for kinase inhibition. The thiazepanone ring could further modulate pharmacokinetics .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound A Compound B Compound D
Molecular Weight ~380–400 g/mol (estimated) 345.8 g/mol 320–350 g/mol 400–450 g/mol
LogP ~2.5 (predicted) 2.8 1.2–1.8 3.0–3.5
Hydrogen Bond Acceptors 5 4 6 7
Bioactivity Unknown Not reported Antitumor (inferred) IC₅₀ = 1.19–3.4 µM

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